![molecular formula C18H20Cl2N4O2S B2519283 5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886917-36-8](/img/structure/B2519283.png)
5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems within its structure. The presence of 1,2,4-triazole and thiazole rings suggests potential pharmacological properties, as these motifs are commonly found in compounds with therapeutic effects.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar heterocyclic compounds have been synthesized through multi-component condensation reactions. For instance, a related method was used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles by condensing aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol . This suggests that a similar approach could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses . These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compound, which are crucial for understanding its chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the 1,2,4-triazole and thiazole rings, as well as the substituted phenyl and piperidinyl groups. The dichlorophenyl moiety, in particular, could undergo various substitution reactions, potentially leading to the formation of new derivatives with altered biological activities. The hydroxypiperidinyl group might also participate in reactions as a nucleophile or through its hydroxyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant polarities, which can affect solubility, boiling and melting points, and stability. The compound's spectroscopic properties, such as IR and Raman spectra, can be analyzed using quantum mechanical methods to predict vibrational frequencies and intensities, providing insights into the compound's functional groups and molecular interactions . Additionally, the molecular electrostatic potential (MEP), HOMO-LUMO energies, and other electronic properties can be calculated to predict reactivity and biological activity .
Applications De Recherche Scientifique
Antimicrobial Activities
Research on 1,2,4-triazole derivatives has shown significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial properties. Several of these compounds exhibited moderate to good activities against test microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents [H. Bektaş et al., 2007].
Structural and Molecular Studies
Triazole derivatives have been extensively studied for their structural properties and molecular interactions. Wu et al. (2021) conducted a comprehensive study on a triazoloquinazolinone derivative, analyzing its crystal and molecular structure, vibrational spectroscopy, and DFT study. The research also evaluated the compound's activity, demonstrating its inhibitory effect on SHP2 protein, which is better than a reference compound. Such studies are crucial for understanding the molecular basis of biological activity and designing more effective compounds [Qing-mei Wu et al., 2021].
Nonlinear Optical Properties
The synthesis and characterization of 1,2,4-triazole derivatives also extend to exploring their nonlinear optical properties. Murthy et al. (2013) investigated the third-order nonlinear optical properties of novel 5-oxazolone derivatives, demonstrating excellent optical limiting behavior at 532 nm. These findings suggest the potential of triazole derivatives in applications requiring materials with specific optical characteristics [Y. Murthy* et al., 2013].
Antioxidant Activities
Hajri et al. (2022) synthesized a series of triazolotriazine derivatives and evaluated their in vitro antioxidant activities using DPPH and FRAP methods. Some compounds exhibited moderate to high antioxidant activities, indicating the relevance of triazole and triazine moieties in designing antioxidant agents [Azhar Hajri et al., 2022].
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2S/c1-2-14-21-18-24(22-14)17(26)16(27-18)15(23-7-5-11(25)6-8-23)12-4-3-10(19)9-13(12)20/h3-4,9,11,15,25-26H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWNHOCAJKSDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCC(CC4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)
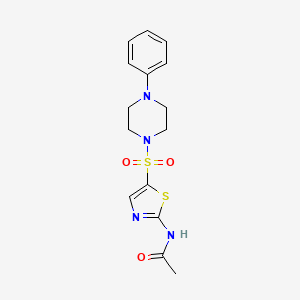
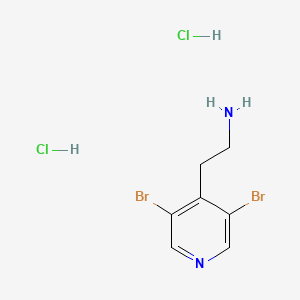
![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)
methylene]malononitrile](/img/structure/B2519208.png)
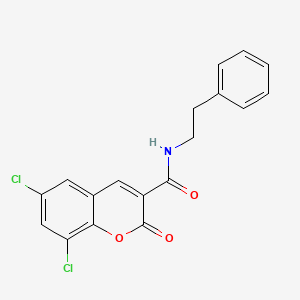
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
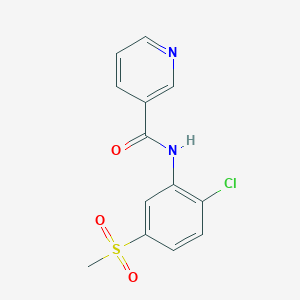
![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)
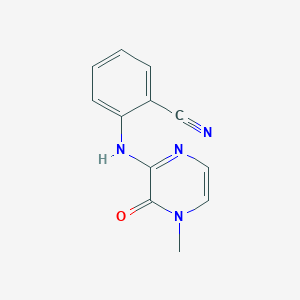

![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)